5-Bromoisothiazole

Description

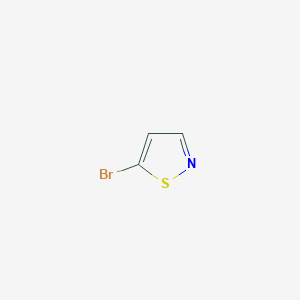

Structure

2D Structure

Propriétés

IUPAC Name |

5-bromo-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNS/c4-3-1-2-5-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNONRNKAYRHZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505009 | |

| Record name | 5-Bromo-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54390-97-5 | |

| Record name | 5-Bromoisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54390-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Optimization

The diazotization step proceeds via protonation of the amine group, followed by nitrosation to generate the diazonium salt. Hypophosphorous acid (H₃PO₂) acts as a reducing agent, replacing the diazo group with a hydrogen atom. Key parameters include:

Limitations and Scalability

This method requires specialized equipment for low-temperature reactions and generates nitrogen gas as a byproduct, complicating large-scale production. The use of hypophosphorous acid also poses safety risks due to its reducing nature.

Bromination with Oxidizing Agents

A patent-pending method for brominating 1,3,4-thiadiazoles offers insights into optimizing bromine utilization. Although developed for 2-amino-5-bromo-1,3,4-thiadiazole, the protocol is adaptable to isothiazoles with modifications. The process involves:

-

Pretreatment : Dissolving 2-amino-1,3,4-thiadiazole (15 g) in hydrochloric acid (18 g) and water (150 g) at 10°C.

-

Bromination : Adding bromine (14 g) dropwise, followed by sodium hypochlorite (600 g) as an oxidant at 22.5°C for 4.5 hours.

-

Workup : Adjusting the pH to 6.5 with NaOH and isolating the product via filtration.

Key Innovations

Environmental and Economic Considerations

This method reduces wastewater generation by 30% compared to traditional bromination techniques, aligning with green chemistry principles. However, the use of chlorine-based oxidants necessitates corrosion-resistant reactors.

Comparative Analysis of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromoisothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted by nucleophiles such as carbon nucleophiles in Suzuki, Stille, and Sonogashira couplings.

Oxidation and Reduction Reactions: The sulfur and nitrogen atoms in the isothiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

Substitution Reactions: Palladium catalysts are commonly used in cross-coupling reactions, along with bases such as potassium carbonate and solvents like dimethylformamide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Major Products Formed:

Substitution Reactions: Products include various substituted isothiazoles with different functional groups depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides and sulfones.

Applications De Recherche Scientifique

Pharmaceutical Development

5-Bromoisothiazole serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives have been extensively studied for their potential as:

- Anti-inflammatory Agents : Research indicates that this compound derivatives exhibit anti-inflammatory properties, making them candidates for the development of new therapeutic drugs aimed at treating inflammatory diseases .

- Antimicrobial Agents : The compound has shown effectiveness against various pathogens, enhancing drug efficacy in treating infections. Its structure allows for modifications that can improve antibacterial activity .

Case Study : A study demonstrated that this compound derivatives could inhibit monoacylglycerol lipase (MAGL), an enzyme linked to pain and inflammation, suggesting potential applications in pain management therapies .

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating agrochemicals such as:

- Fungicides : It has been incorporated into fungicidal formulations to combat fungal diseases in crops while minimizing environmental impact.

- Herbicides : The compound is also effective in developing herbicides that target specific weed species without harming crops .

Research Findings : Studies have shown that this compound-based compounds demonstrate significant efficacy against common agricultural pests, leading to improved crop yields and sustainability in farming practices .

Material Science

This compound finds applications in material science, particularly in the development of:

- Polymers and Coatings : The compound enhances the chemical resistance and durability of materials used in harsh environments. Its incorporation into polymer matrices improves mechanical properties and thermal stability .

- Liquid Crystals : Research has explored its use in creating liquid crystal displays (LCDs), where its unique molecular structure contributes to the optical properties necessary for display technologies .

Biochemical Research

Researchers utilize this compound to investigate various biochemical pathways:

- Cellular Mechanisms : The compound aids in studying cellular processes and signaling pathways, providing insights into potential therapeutic targets for various diseases .

- Enzyme Inhibition Studies : Its derivatives have been screened for enzyme inhibition, revealing promising results that could lead to new drug discoveries targeting specific enzymes involved in disease progression .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory & Antimicrobial | Inhibits MAGL; potential for pain management |

| Agricultural Chemicals | Fungicides & Herbicides | Effective against pests; sustainable farming practices |

| Material Science | Polymers & Liquid Crystals | Enhances durability; improves optical properties |

| Biochemical Research | Cellular Mechanisms | Insights into therapeutic targets; enzyme inhibition |

Mécanisme D'action

The mechanism of action of 5-Bromoisothiazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the isothiazole ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . The compound can also participate in non-covalent interactions such as hydrogen bonding and π-π stacking, affecting the structure and function of biological molecules .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below compares 5-bromoisothiazole with structurally related brominated heterocycles, emphasizing substituent effects on reactivity and applications:

Positional Isomerism and Bromination Patterns

- Bromine Position :

Bromination of isothiazoles is highly position-dependent. For example:- 4-Bromoisothiazole derivatives form preferentially under mild bromination conditions, while This compound requires specific protocols (e.g., bromination of isothiazole 1,1-dioxides) .

- In 3-bromo-4-phenylisothiazole-5-carboxylic acid , bromine at position 3 sterically hinders further substitutions compared to the 5-bromo isomer .

Crystallographic and Electronic Properties

- Crystal Packing: Brominated heterocycles like 3-{[5-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]methyl}-1,2-benzoxazole exhibit intermolecular interactions (C–H⋯N, π-π stacking) that stabilize their crystal structures. These interactions are less pronounced in smaller systems like this compound .

- Electronic Effects: The electron-withdrawing bromine atom in this compound reduces electron density at the 4-position, making it susceptible to nucleophilic attack. This contrasts with 5-amino derivatives (e.g., 5-aminoisothiazole-4-carbonitrile), where the electron-donating amino group enhances electrophilic substitution at adjacent positions .

Activité Biologique

5-Bromoisothiazole is a heterocyclic compound that has garnered significant attention in pharmaceutical research due to its diverse biological activities. Its structural characteristics allow it to interact with various biological targets, leading to a range of pharmacological effects. This article explores the biological activity of this compound, including its potential as an enzyme inhibitor, antimicrobial agent, and antiproliferative compound.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, with a bromine atom substituted at the fifth position. This unique structure contributes to its reactivity and biological activity.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of specific enzymes:

- Monoacylglycerol Lipase (MAGL) : Research indicates that this compound derivatives exhibit significant inhibitory effects on MAGL, an enzyme involved in lipid metabolism. In a study, compounds derived from this compound demonstrated over 60% inhibition at concentrations of 100 µM, with some derivatives showing half-maximal inhibitory concentrations (IC50) ranging from 10 to 55 µM . This inhibition suggests potential therapeutic applications in conditions like obesity and pain management.

- Tip60 Acetylase : Another study identified a derivative of this compound that inhibited Tip60, a histone acetyltransferase implicated in cancer progression. The compound exhibited an IC50 value of approximately 2 µM against Tip60, indicating its potential as a therapeutic agent in prostate cancer treatment .

Antimicrobial Activity

This compound and its derivatives have also been investigated for their antimicrobial properties. Some studies suggest that these compounds possess activity against various bacterial strains, making them candidates for developing new antimicrobial agents. The exact mechanisms of action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated in several studies focusing on cancer cell lines:

- Mechanism of Action : The antiproliferative effects are primarily attributed to the compound's ability to bind to the colchicine site on tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells. For example, certain derivatives have shown IC50 values ranging from low micromolar to single-digit nanomolar concentrations against MCF-7 breast cancer cells . The structure-activity relationship (SAR) studies indicate that substituents on the thiazole ring significantly influence potency.

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromoisothiazole, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves bromination of isothiazole derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the C5 position can be achieved by reacting isothiazole precursors with NBS in dimethylformamide (DMF) at 60–80°C. Reaction optimization includes adjusting molar ratios, temperature, and solvent polarity to maximize yield (e.g., DMF enhances electrophilic substitution). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC; Rf ~0.6–0.7 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodology :

- NMR : Report - and -NMR chemical shifts (e.g., -NMR: δ 7.2–7.8 ppm for aromatic protons; -NMR: δ 120–140 ppm for C-Br).

- IR : Identify C-Br stretching vibrations (~550–600 cm) and isothiazole ring vibrations (C=N ~1595 cm) .

- UV-Vis : Absorbance maxima (e.g., λmax ~276 nm in ethanol) indicate π→π* transitions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and intermolecular interactions. For example, in brominated heterocycles, S1–C bond lengths (~1.73–1.76 Å) and dihedral angles between fused rings (e.g., 23.5° between benzisoxazole and imidazothiadiazole moieties) confirm electronic effects and planarity .

- Data Interpretation : Analyze π-π stacking (centroid distances ~3.5 Å) and hydrogen-bonding networks (e.g., C–H⋯N interactions) to predict stability and reactivity .

Q. How should researchers address contradictions in spectroscopic or crystallographic data for novel this compound analogs?

- Methodology :

Reproducibility : Re-run experiments under identical conditions (e.g., solvent, temperature) to rule out procedural errors .

Cross-Technique Validation : Compare NMR/IR data with SCXRD results. For example, discrepancies in -NMR shifts may arise from dynamic effects, which static crystallography data can clarify .

Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and compare with experimental data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and chemical goggles. Inspect gloves for integrity before use and discard contaminated gloves properly .

- Ventilation : Use fume hoods to avoid inhalation exposure. If exposed, move to fresh air and seek medical attention if symptoms persist .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .

Q. How can this compound be utilized as a pharmacophore in medicinal chemistry studies?

- Methodology :

- Derivatization : Introduce substituents at the C3 or C4 positions via Suzuki coupling or nucleophilic substitution to enhance bioactivity (e.g., antimicrobial or kinase inhibition) .

- In Vitro Assays : Screen derivatives against target enzymes (e.g., COX-2) using fluorometric assays. Validate cytotoxicity in cell lines (e.g., HEK293) via MTT assays .

Methodological Guidelines

Q. What factors influence the stability of this compound during storage and reactions?

- Critical Factors :

- Light/Temperature : Store at 4°C in amber vials to prevent photodegradation. Avoid prolonged heating (>80°C) to reduce decomposition .

- Solvent Compatibility : Use aprotic solvents (e.g., DMF, DMSO) for reactions; avoid protic solvents (e.g., water, alcohols) that may hydrolyze the isothiazole ring .

Q. How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

- Experimental Design :

Catalyst Screening : Test Pd(PPh3)4, PdCl2(dppf), or NiCl2 catalysts for Suzuki-Miyaura coupling with aryl boronic acids .

Optimization : Vary bases (K2CO3, Cs2CO3) and solvents (THF, toluene) to improve yields.

Kinetic Analysis : Use GC-MS or <sup>19</sup>F-NMR to monitor reaction progress and intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.